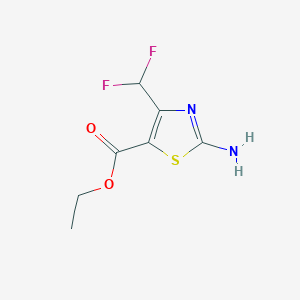

Ethyl 2-amino-4-(difluoromethyl)thiazole-5-carboxylate

Description

Ethyl 2-amino-4-(difluoromethyl)thiazole-5-carboxylate is a fluorinated thiazole derivative characterized by a thiazole core substituted with an amino group at position 2, a difluoromethyl (-CF$_2$H) group at position 4, and an ethyl ester at position 4. The difluoromethyl substituent enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making it a promising scaffold in medicinal chemistry .

Properties

IUPAC Name |

ethyl 2-amino-4-(difluoromethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O2S/c1-2-13-6(12)4-3(5(8)9)11-7(10)14-4/h5H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBPZZUUATQBVIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Process Parameters (Adapted for Difluoromethyl Analog):

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of solvent solution: Ethanol with 10-35% ethyl acetate | Ethanol solvent, ethyl acetate concentration 10-35% (preferably 20-25%) | Solvent system facilitates solubility and reaction kinetics |

| 2 | Addition of thiourea and sodium carbonate | Sodium carbonate weight ratio 0.01-0.1 relative to ethyl 2-chloroacetoacetate | Sodium carbonate acts as a base to promote cyclization |

| 3 | Heating to 40-55 °C, dropwise addition of ethyl 2-chloroacetoacetate | Dropwise over 20-30 minutes | Controlled addition prevents side reactions |

| 4 | Heating to 60-70 °C for 5-5.5 hours | Thermal insulation step to complete cyclization | Ensures full conversion |

| 5 | Removal of solvent by distillation, cooling, and filtration | Room temperature cooling | Isolates crude product |

| 6 | pH adjustment to 9-10 with caustic soda in water, stirring for 0.5 hours | 30% NaOH solution | Purification step to precipitate product |

| 7 | Filtration and vacuum drying | Ambient temperature | Final isolation of product |

This method yields the 2-amino-4-methylthiazole-5-carboxylate with over 98% yield and melting point 172-173 °C, indicating high purity.

Adaptation for Ethyl 2-amino-4-(difluoromethyl)thiazole-5-carboxylate

The key difference for the difluoromethyl derivative is the substitution at the 4-position. This can be introduced by:

- Using a difluoromethyl-substituted precursor such as ethyl 2-chloro-4-(difluoromethyl)acetoacetate in place of ethyl 2-chloroacetoacetate.

- Alternatively, performing a post-cyclization substitution on the 4-position of the thiazole ring.

The presence of the difluoromethyl group requires careful control of reaction conditions to avoid side reactions due to the electronegativity and reactivity of fluorine atoms.

Alternative Synthetic Route via Halogenated Intermediates

Ethyl 2-bromo-4-(difluoromethyl)-1,3-thiazole-5-carboxylate serves as a key intermediate in the synthesis of ethyl 2-amino-4-(difluoromethyl)thiazole-5-carboxylate. Its synthesis involves:

- Bromination of a thiazole precursor.

- Reaction of 2-amino-4-(difluoromethyl)thiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate.

- Use of organic solvents like dimethylformamide (DMF) at elevated temperatures to facilitate substitution.

Subsequently, the bromine atom at the 2-position can be substituted by an amino group via nucleophilic substitution using ammonia or amines under basic conditions, yielding the target ethyl 2-amino-4-(difluoromethyl)thiazole-5-carboxylate.

Research Findings on Reaction Conditions and Yields

- Temperature Control: Maintaining the reaction temperature between 40-70 °C is critical for efficient cyclization and substitution reactions without decomposition.

- Base Selection: Sodium carbonate or potassium carbonate are preferred bases to facilitate ring closure and substitution.

- Solvent System: Ethanol combined with ethyl acetate or DMF provides an optimal medium for solubility and reaction kinetics.

- Reaction Time: Typically ranges from 5 to 6 hours for cyclization steps; substitution reactions may require additional time depending on nucleophile strength.

- Purification: Filtration, solvent removal, pH adjustment, and vacuum drying yield high-purity products suitable for further applications.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(difluoromethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the difluoromethyl group.

Major Products

Oxidation: Nitro derivatives of the thiazole ring.

Reduction: Alcohol derivatives of the carboxylate group.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-4-(difluoromethyl)thiazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor modulators.

Medicine: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Industry: It is utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(difluoromethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity and stability, allowing it to effectively modulate biological pathways. The thiazole ring structure is crucial for its activity, providing a scaffold that interacts with target proteins.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Ethyl 2-Amino-4-(Difluoromethyl)Thiazole-5-Carboxylate

Condensation Reactions: Thiourea reacts with α-halo ketones (e.g., ethyl 2-chloro-3-oxobutanoate) to form thiazole cores .

Fluorination : Difluoromethyl groups may be introduced using reagents like ClCF$_2$H or via post-synthetic modifications .

Enzyme Inhibition

- PTP1B Inhibition: Ethyl 4-(substituted phenoxymethyl)thiazole-5-carboxylate derivatives exhibit IC$_{50}$ values as low as 4.46 μM, highlighting the impact of substituents on activity .

- CDK9 Inhibition: 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines with methyl or trifluoromethyl groups show nanomolar potency, suggesting fluorinated thiazoles enhance target binding .

Antimicrobial Activity

- Bacterial Targets: Ethyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate derivatives inhibit S. aureus and B. cereus (MIC: 2–8 μg/mL) .

- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -CF$_3$) improve activity, while bulky substituents reduce permeability .

Biological Activity

Ethyl 2-amino-4-(difluoromethyl)thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications, supported by data tables and relevant case studies.

The biological activity of Ethyl 2-amino-4-(difluoromethyl)thiazole-5-carboxylate primarily involves its interaction with specific enzymes and receptors. It has been shown to inhibit microbial enzymes, contributing to its antimicrobial properties. Additionally, the compound may affect various cellular pathways, leading to anti-inflammatory and anticancer effects.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth.

Table 1: Antimicrobial Activity Against Different Strains

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

2. Anticancer Activity

Ethyl 2-amino-4-(difluoromethyl)thiazole-5-carboxylate has shown potential as an anticancer agent. In vitro studies have revealed that it induces apoptosis in cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 10.0 |

Study on Antitumor Activity

A study conducted by researchers involved administering Ethyl 2-amino-4-(difluoromethyl)thiazole-5-carboxylate to mice bearing tumor xenografts. The results indicated a significant reduction in tumor volume compared to the control group, suggesting promising anticancer properties.

Mechanistic Insights

Molecular docking studies have elucidated the binding interactions of Ethyl 2-amino-4-(difluoromethyl)thiazole-5-carboxylate with target proteins involved in cancer proliferation. The compound showed strong binding affinity for the Bcl-2 protein, a key regulator of apoptosis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-amino-4-(difluoromethyl)thiazole-5-carboxylate, and what key reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions. A validated route involves reacting diethyl acetone-1,3-dicarboxylate with sulfuryl chloride at 0°C, followed by thiourea in methanol under reflux. Critical conditions include temperature control (0°C for chlorination, reflux for cyclization) and solvent choice (methanol for thiourea coupling). Neutralization with K₂CO₃ post-reaction ensures product precipitation. Yield optimization requires precise stoichiometry and purification via recrystallization . Another approach employs coupling agents like EDC·HCl and HOBT for functionalization, with dichloromethane (DCM) as a solvent and triethylamine (TEA) as a base .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : ¹H NMR (300 MHz in CDCl₃/DMSO-d₆) identifies substituents and confirms amino group presence. IR spectroscopy (KBr discs) detects carbonyl (1718–1704 cm⁻¹) and NH₂ stretches (3415–3291 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (via SHELX software) resolves bond lengths and dihedral angles, critical for confirming coplanarity of thiazole and aromatic rings. SHELXL refinement with isotropic/anisotropic displacement parameters ensures structural accuracy .

Q. What are the typical functionalization strategies for the amino and ester groups in this compound?

- Methodological Answer : The amino group reacts with isocyanates (e.g., 3-methoxyphenyl or benzyl isocyanate) in dry acetonitrile at 80°C to form ureido derivatives. Reaction time (6–8 hours) and stoichiometry (2:1 isocyanate:substrate) minimize side products. The ester group can be hydrolyzed under basic conditions (e.g., LiAlH₄) to carboxylic acids or reduced to alcohols .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during derivative synthesis?

- Methodological Answer :

- Temperature Control : Lower temperatures (e.g., 0°C during chlorination) reduce undesired side reactions like over-oxidation .

- Purification : Preparative HPLC effectively isolates target compounds from byproducts (e.g., unreacted isocyanates). Ethyl acetate/water extraction removes polar impurities .

- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress; NMR confirms intermediate structures before proceeding .

Q. What computational methods predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with exact-exchange functionals (e.g., B3LYP) accurately calculates thermochemical properties, ionization potentials, and electron densities. Basis sets like 6-31G* model the difluoromethyl group’s electronegativity. Software such as Gaussian or ORCA implements these methods, validated against experimental atomization energies (average deviation: ±2.4 kcal/mol) .

Q. How should contradictory data regarding biological activity in structurally similar thiazole derivatives be resolved?

- Methodological Answer :

- Comparative Studies : Test derivatives (e.g., 4-bromophenyl vs. trifluoromethyl analogs) under identical assays to isolate substituent effects .

- Structural Analysis : X-ray crystallography identifies conformational differences (e.g., dihedral angles impacting receptor binding) .

- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines to distinguish intrinsic activity from assay-specific artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.